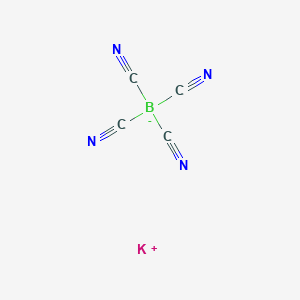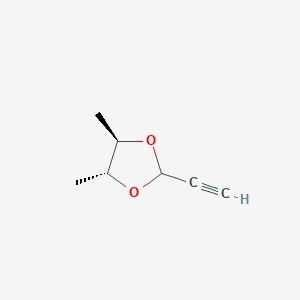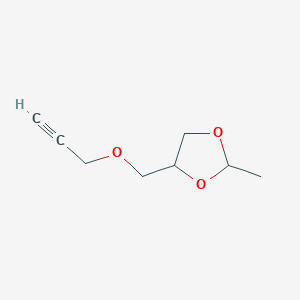
Potassium tetracyanoborate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Introduction Potassium tetracyanoborate is a chemical compound with interesting properties and applications in various fields of science.
Synthesis Analysis
- Kueppers et al. (2007) described the synthesis of the tetracyanoborate K[B(CN)4]·CH3CN by dissolving solvent-free K[B(CN)4] in acetonitrile and subsequent crystallization (Kueppers, Köckerling, & Willner, 2007).
Molecular Structure Analysis
- Williams et al. (1976) investigated the molecular structure of a related compound, potassium tetracyanoplatinate, revealing a unique "zig-zag" metal atom chain (Williams, Keefer, Washecheck, & Enright, 1976).
Chemical Reactions and Properties
- Diyabalanage et al. (2010) focused on Potassium(I) amidotrihydroborate, a different but structurally relevant compound, discussing its hydrogen release characteristics (Diyabalanage et al., 2010).
Physical Properties Analysis
- Zhu et al. (2020) analyzed the ion hydration and association in aqueous potassium tetrahydroxyborate solutions, providing insights into the physical properties of these borate solutions (Zhu et al., 2020).
Chemical Properties Analysis
- Glaser et al. (2010) explored tetracyanamidosilicates, including potassium compounds, shedding light on the chemical properties of these types of compounds (Glaser, Bettentrup, Jüstel, & Meyer, 2010).
科研应用
Organic Chemistry : It is used for generating highly regioselective enolates, which can be directly characterized by NMR (Negishi & Chatterjee, 1983)(Negishi & Chatterjee, 1983).
Transfer Thermodynamics : Potassium tetraphenylborate's transfer properties with different solvents are significant for calculating transfer thermodynamic properties of macromolecule electrolytes, providing a theoretical basis for extraction and chromatograms (Cao Li, 2001)(Cao Li, 2001).
Material Science : The partially oxidized potassium tetracyanoplatinate(II) complex forms bronze needles with a unique stoichiometry, indicating its potential in material synthesis (Reis et al., 1976)(Reis et al., 1976).
Medicine : Potassium citrate is used efficiently and tolerably in renal transplant patients for correcting metabolic acidosis, potentially improving bone quality (Starke et al., 2012)(Starke et al., 2012).
Toxicology : Potassium tetraborate is found to be non-genotoxic and increases the antioxidant capacity in human peripheral blood lymphocytes (Çelikezen et al., 2014)(Çelikezen et al., 2014).
Agriculture : Potassium plays an important role in plant physiological processes, crucial for retranslocation of photoassimilates necessary for good crop quality (Römheld & Kirkby, 2010)(Römheld & Kirkby, 2010).
Analytical Chemistry : Potassium meta-periodate is used as an oxidizing agent in acid medium for volumetric estimations of various chemical compounds using the iodine bromide method (Singh & Singh, 1953)(Singh & Singh, 1953).
Energy Storage : It shows promise in potassium-ion batteries, delivering notable capacity and capacity retention, indicating its potential in sustainable energy storage solutions (Shi et al., 2021)(Shi et al., 2021).
Electrochemistry : As an electrolyte component, it is promising for advanced electrochemical systems like solar cells and batteries (Pawelke, 2011)(Pawelke, 2011).
Optoelectronics : Potassium tetracyanoquinodimethane thin films exhibit reversible electrical and optical bistable behavior at room temperature, making them relevant in optoelectronics (Mo et al., 2003)(Mo et al., 2003).
Genetics : The tet(K) gene, related to potassium transport, is studied in Escherichia coli for its potential implications in genetic research (Guay et al., 1993)(Guay et al., 1993).
Laser Technology : Potassium dihydrogen phosphate is used in third harmonic generation in laser systems, highlighting its importance in optical technologies (Fang & Lambropoulos, 2004)(Fang & Lambropoulos, 2004).
Environmental Science : The sorption behavior of tetracyclines in soils, influenced by pH and clay content, is a crucial factor in environmental science (Sassman & Lee, 2005)(Sassman & Lee, 2005).
CO2 Capture : KBF4 is used in composite membranes to enhance CO2 separation performance, demonstrating its potential in environmental applications (Lee & Kang, 2021)(Lee & Kang, 2021).
Crystallography : The crystal structure of potassium tetracyanoborate complexes has been determined, contributing to structural chemistry (Kueppers et al., 2007)(Kueppers et al., 2007).
Ionic Liquid Synthesis : It serves as a starting material for synthesizing room-temperature ionic liquids, important in green chemistry (Sprenger et al., 2015)(Sprenger et al., 2015).
Safety And Hazards
While specific safety data for potassium tetracyanoborate is not available in the search results, it is generally advisable to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding inhalation or ingestion, and storing the compound in a safe manner .
性质
IUPAC Name |
potassium;tetracyanoboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BN4.K/c6-1-5(2-7,3-8)4-9;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFZXQOCCKUPEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#N)(C#N)(C#N)C#N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BKN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tetracyanoborate | |
CAS RN |
261356-49-4 |
Source


|
| Record name | Potassium Tetracyanoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。











![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)


